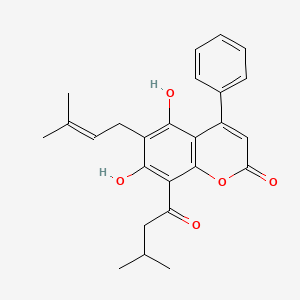

![molecular formula C48H91NO11S B1233007 [(2R,3S,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-[[(Z)-tetracos-15-enoyl]amino]octadec-4-enoxy]oxan-4-yl] hydrogen sulfate CAS No. 151057-28-2](/img/structure/B1233007.png)

[(2R,3S,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-[[(Z)-tetracos-15-enoyl]amino]octadec-4-enoxy]oxan-4-yl] hydrogen sulfate

Descripción general

Descripción

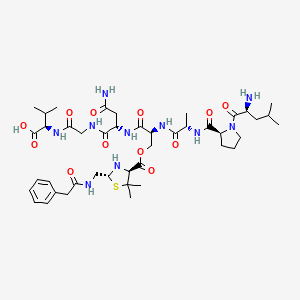

Cis-tetracosenoyl sulfatide es un glucolípido complejo que pertenece a la clase de compuestos orgánicos conocidos como sulfatidos. Estos son ésteres de sulfato de hidrógeno de glicoesfingolípidos. El compuesto se caracteriza por su estructura única, que incluye un ácido graso de cadena larga, esfingosina y un grupo de cabeza de galactosa sulfatado. Es una molécula importante en varios procesos biológicos y se ha estudiado por su papel en las respuestas inmunitarias y sus posibles aplicaciones terapéuticas .

Mecanismo De Acción

Cis-tetracosenoyl sulfatide ejerce sus efectos interactuando con dianas moleculares específicas, como la molécula CD1d en las células presentadoras de antígenos. Esta interacción estimula las células T asesinas naturales, lo que lleva a la secreción de citocinas y la modulación de las respuestas inmunitarias. La red precisa de enlaces de hidrógeno y la orientación de la columna vertebral de ceramida son cruciales para su unión y actividad .

Análisis Bioquímico

Biochemical Properties

C24:1 Sulfatide is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The synthesis of C24:1 Sulfatide begins with the addition of galactose from UDP-galactose to ceramides, catalyzed by UDP-galactose:ceramide galactosyltransferase (CGT). This is followed by the sulfation of galactosylceramide by cerebroside sulfotransferase (CST) in the Golgi apparatus . C24:1 Sulfatide interacts with proteins such as myelin-associated glycoprotein (MAG) and neural cell adhesion molecule (NCAM), which are essential for maintaining the integrity of the myelin sheath .

Cellular Effects

C24:1 Sulfatide influences various cellular processes. It is predominantly found in the myelin sheath, where it plays a critical role in maintaining myelin stability and facilitating axon-myelin interactions . C24:1 Sulfatide also affects cell signaling pathways, including the modulation of sodium and potassium channels, which are vital for neural plasticity and memory formation . Additionally, it impacts gene expression by regulating the activity of transcription factors involved in myelination and neural development .

Molecular Mechanism

At the molecular level, C24:1 Sulfatide exerts its effects through specific binding interactions with biomolecules. It binds to the hydrophobic cavity of sulfatide-interacting proteins, where the acyl chain of C24:1 Sulfatide interacts with the protein’s hydrophobic regions . This binding can lead to enzyme inhibition or activation, depending on the protein involved. For example, C24:1 Sulfatide can inhibit the activity of arylsulfatase A, an enzyme responsible for sulfatide degradation . It also influences gene expression by modulating the activity of transcription factors such as peroxisome proliferator-activated receptor α (PPARα) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of C24:1 Sulfatide can change over time. Studies have shown that C24:1 Sulfatide is relatively stable under physiological conditions, but it can undergo degradation in the presence of arylsulfatase A . Long-term exposure to C24:1 Sulfatide has been associated with changes in cellular function, including alterations in myelin integrity and neural signaling . In vitro studies have demonstrated that C24:1 Sulfatide can maintain its biological activity for extended periods, making it a valuable tool for studying neural processes .

Dosage Effects in Animal Models

The effects of C24:1 Sulfatide vary with different dosages in animal models. Low doses of C24:1 Sulfatide have been shown to enhance myelination and improve neural function . High doses can lead to toxic effects, including demyelination and neural degeneration . Studies in nonobese diabetic mice have demonstrated that C24:1 Sulfatide can reduce the incidence of type 1 diabetes by modulating immune responses . These findings highlight the importance of dosage in determining the therapeutic potential of C24:1 Sulfatide.

Metabolic Pathways

C24:1 Sulfatide is involved in several metabolic pathways. It is synthesized from ceramide and galactose through the action of CGT and CST . The degradation of C24:1 Sulfatide is mediated by arylsulfatase A, which hydrolyzes the sulfate group from the galactose moiety, leading to the formation of galactocerebroside . C24:1 Sulfatide also interacts with enzymes involved in lipid metabolism, such as PPARα, which regulates lipid homeostasis and energy metabolism .

Transport and Distribution

C24:1 Sulfatide is transported and distributed within cells and tissues through specific transporters and binding proteins. It is synthesized in the endoplasmic reticulum and transported to the Golgi apparatus for further processing . Within cells, C24:1 Sulfatide is incorporated into the plasma membrane and myelin sheath, where it interacts with other lipids and proteins to maintain membrane integrity . In tissues, C24:1 Sulfatide is predominantly found in the nervous system, particularly in the myelin sheath of neurons .

Subcellular Localization

C24:1 Sulfatide is primarily localized in the myelin sheath of the nervous system . It is also found in other subcellular compartments, including the plasma membrane and lipid rafts . The subcellular localization of C24:1 Sulfatide is regulated by targeting signals and post-translational modifications that direct it to specific compartments . These modifications ensure that C24:1 Sulfatide is correctly localized to exert its biological functions effectively.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de cis-tetracosenoyl sulfatide típicamente implica la esterificación de un ácido graso de cadena larga con esfingosina, seguida de la sulfatación de la porción de galactosa. Las condiciones de reacción a menudo requieren el uso de catalizadores y solventes específicos para asegurar la correcta estereoquímica y el alto rendimiento del producto deseado .

Métodos de producción industrial

La producción industrial de cis-tetracosenoyl sulfatide puede implicar la síntesis química a gran escala utilizando reactores automatizados y un control preciso de los parámetros de reacción. El proceso incluye pasos de purificación como la cromatografía para aislar el compuesto puro de las mezclas de reacción .

Análisis De Reacciones Químicas

Tipos de reacciones

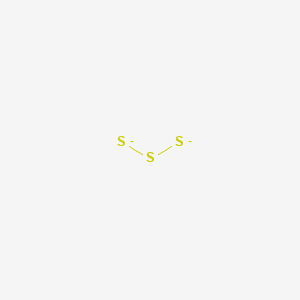

Cis-tetracosenoyl sulfatide sufre varias reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse para formar sulfoxidos y sulfonas.

Reducción: Las reacciones de reducción pueden convertir el sulfatide en sus alcoholes correspondientes.

Sustitución: Las reacciones de sustitución nucleofílica pueden modificar la porción de galactosa o la cadena de ácido graso

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el hidruro de aluminio y litio, y nucleófilos como el metóxido de sodio. Las condiciones de reacción típicamente implican temperaturas y pH controlados para lograr las transformaciones deseadas .

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de cis-tetracosenoyl sulfatide, que pueden tener diferentes actividades y propiedades biológicas .

Aplicaciones Científicas De Investigación

Cis-tetracosenoyl sulfatide ha sido ampliamente estudiado por sus aplicaciones en varios campos:

Química: Utilizado como compuesto modelo para estudiar la química y las reacciones de los glucolípidos.

Biología: Desempeña un papel en la señalización celular y la estructura de la membrana.

Medicina: Investigado por su potencial para tratar enfermedades autoinmunes y como biomarcador para ciertas afecciones.

Industria: Utilizado en el desarrollo de agentes terapéuticos y herramientas de diagnóstico

Comparación Con Compuestos Similares

Compuestos similares

Galactosilceramida: Otro glucolípido con una estructura similar pero sin el grupo sulfato.

Sulfatide: Un término general para los glucolípidos con grupos sulfato, que incluyen varias longitudes de cadena y niveles de saturación.

Glucosilceramida: Similar a la galactosilceramida pero con una porción de glucosa en lugar de galactosa

Singularidad

Cis-tetracosenoyl sulfatide es único debido a la longitud específica de su cadena de ácido graso y la presencia de un doble enlace cis, lo que influye en su actividad biológica e interacciones con dianas moleculares. Su papel en la modulación inmunitaria y las posibles aplicaciones terapéuticas lo diferencian de otros compuestos similares .

Propiedades

IUPAC Name |

[(2R,3S,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-[[(Z)-tetracos-15-enoyl]amino]octadec-4-enoxy]oxan-4-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H91NO11S/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-44(52)49-41(42(51)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2)40-58-48-46(54)47(60-61(55,56)57)45(53)43(39-50)59-48/h17-18,35,37,41-43,45-48,50-51,53-54H,3-16,19-34,36,38-40H2,1-2H3,(H,49,52)(H,55,56,57)/b18-17-,37-35+/t41-,42+,43+,45-,46+,47-,48+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZQWQNAZXFNSEP-JCOQVFCVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)O)O)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)OS(=O)(=O)O)O)NC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H91NO11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901106551 | |

| Record name | (15Z)-N-[(1S,2R,3E)-2-Hydroxy-1-[[(3-O-sulfo-β-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-15-tetracosenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901106551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

890.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151057-28-2 | |

| Record name | (15Z)-N-[(1S,2R,3E)-2-Hydroxy-1-[[(3-O-sulfo-β-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-15-tetracosenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151057-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-tetracosenoyl sulfatide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04661 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (15Z)-N-[(1S,2R,3E)-2-Hydroxy-1-[[(3-O-sulfo-β-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-15-tetracosenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901106551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(1S)-2R-hydroxy-1-[[(3-O-sulfo-β-D-galactopyranosyl)oxy]methyl]-3E-heptadecen-1-yl]-15Z-tetracosenamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LH5A9ZGN2U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4R,4aS,7Z,7aR,12bS)-3-(cyclopropylmethyl)-7-(2-phenylethoxyimino)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B1232936.png)

![[(Z)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2-methylbenzoate](/img/structure/B1232937.png)

![3-Ethyl-2-[(3-ethyl-6-sulfo-1,3-benzothiazol-2-ylidene)hydrazinylidene]-1,3-benzothiazole-6-sulfonic acid](/img/structure/B1232941.png)

![6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-16-prop-1-en-2-yl-14-[(1E,3E)-trideca-1,3-dienyl]-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one](/img/structure/B1232944.png)

![(5Z)-5-[(3aS,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B1232948.png)